molecular formula C10H12Cl2O2 B14025458 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol

Cat. No.: B14025458
M. Wt: 235.10 g/mol
InChI Key: KMXLLVFRUHCSSD-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol typically involves the chlorination of 1-(4-methoxy-2-methylphenyl)ethanol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Preparation of 1-(4-methoxy-2-methylphenyl)ethanol: This can be achieved through the reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH4).

    Chlorination: The prepared alcohol is then subjected to chlorination using chlorine gas or thionyl chloride under controlled temperature and pressure conditions to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanone.

    Reduction: Formation of 1-(4-methoxy-2-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol
  • 2,2-Dichloro-1-(3-methoxy-2-methylphenyl)ethanol

Comparison

Compared to its similar compounds, 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This positioning can affect its chemical reactivity, physical properties, and biological activity. The presence of two chlorine atoms also distinguishes it from other compounds with only one chlorine atom or different substituents.

Properties

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C10H12Cl2O2/c1-6-5-7(14-2)3-4-8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3

InChI Key

KMXLLVFRUHCSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(Cl)Cl)O

Origin of Product

United States

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